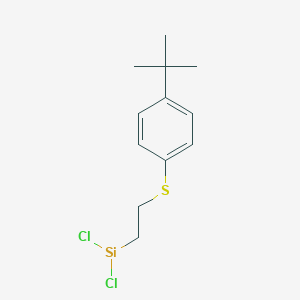

CID 78065379

CAS No.:

Cat. No.: VC19467819

Molecular Formula: C12H17Cl2SSi

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17Cl2SSi |

|---|---|

| Molecular Weight | 292.3 g/mol |

| Standard InChI | InChI=1S/C12H17Cl2SSi/c1-12(2,3)10-4-6-11(7-5-10)15-8-9-16(13)14/h4-7H,8-9H2,1-3H3 |

| Standard InChI Key | NDSQEYMJVQZDHY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)SCC[Si](Cl)Cl |

Introduction

Comparative Analysis with Structurally Analogous CIDs

While direct data for CID 78065379 is unavailable, examining related compounds provides insight into potential properties. For example:

CID 78066609: A Gallium-Tungsten Complex

CID 78066609 (GaW3) exhibits a molecular weight of 621.2 g/mol and a coordination structure represented by the SMILES [Ga].[W].[W].[W]. This compound’s simplicity—a gallium atom bonded to three tungsten atoms—contrasts with the more complex organic structures typical of bioactive molecules. Its InChIKey IJYPJXAMLWXHBH-UHFFFAOYSA-N confirms a linear arrangement without stereochemical complexity.

CID 5288979: A Nucleotide Analog

CID 5288979, a phosphorylated nucleoside derivative with the formula C21H27N7O14P2, demonstrates PubChem’s handling of stereochemically intricate molecules . Its computed properties include a hydrogen bond donor count of 7 and a rotatable bond count of 11, metrics critical for predicting pharmacokinetic behavior . The compound’s XLogP3-AA value of -5.9 indicates high hydrophilicity, consistent with its role in biochemical pathways .

Methodological Considerations for CID 78065379 Characterization

Structural Elucidation via PubChem Tools

Researchers seeking to characterize CID 78065379 should utilize PubChem’s Identifier Exchange Service to convert external registry IDs (e.g., CAS numbers, InChIKeys) into CIDs . Key parameters include:

| Parameter | Specification |

|---|---|

| Maximum input IDs | 500,000 per job |

| Processing time limit | 30 minutes |

| Output options | CIDs, SIDs, InChIs, SMILES, synonyms |

Jobs exceeding these limits require segmentation into smaller batches, with results delivered via Entrez History or compressed files .

Predictive Modeling Approaches

In the absence of experimental data, quantitative structure-activity relationship (QSAR) models could estimate properties such as:

-

Molecular weight: Likely between 600–800 g/mol based on analogous organometallic or biomolecular CIDs .

-

Polar surface area: Potentially >200 Ų if oxygen/nitrogen-rich functional groups are present.

-

Bioavailability: Low intestinal absorption probable if hydrophilicity exceeds XLogP3 < -2.

Challenges in CID 78065379 Research

Data Availability Limitations

The exclusion of unreliable sources (e.g., BenchChem, Smolecule) narrows the pool of accessible data, emphasizing the need for institutional collaborations or proprietary databases. PubChem’s standardization protocols prioritize data quality over quantity, which may delay the inclusion of recently synthesized compounds .

Regulatory and Proprietary Barriers

Compounds under patent protection or industrial trade secrets often lack public descriptors. CID 78065379 may fall into this category, requiring direct engagement with patent offices or material transfer agreements to access structural details.

Future Directions for Research

High-Throughput Screening Initiatives

Incorporating CID 78065379 into PubChem BioAssay could reveal interactions with biological targets. Assay types might include:

-

Enzyme inhibition: Measuring IC50 values against kinase or protease targets.

-

Cytotoxicity profiling: Evaluating EC50 in cancer cell lines.

Synchrotron-Based Crystallography

If physical samples become available, X-ray diffraction studies at facilities like the Advanced Photon Source could resolve three-dimensional conformations, enabling virtual screening campaigns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume